molecular formula C25H23ClN4O4S B11367201 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11367201
M. Wt: 511.0 g/mol
InChI Key: KKPRJOQDULSQSO-UHFFFAOYSA-N
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Description

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the reaction between 3-chlorobenzyl chloride and furan-2-ylmethylamine can form an intermediate compound.

    Amidation: The final step involves the formation of the pyrimidine-4-carboxamide structure through a condensation reaction between the intermediate and 2-methylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(3-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of the 3-chlorophenyl and furan-2-ylmethyl groups, along with the methanesulfonyl and pyrimidine-4-carboxamide moieties, provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O4S/c1-17-7-3-4-11-21(17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-20-10-6-12-34-20)15-18-8-5-9-19(26)13-18/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

KKPRJOQDULSQSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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